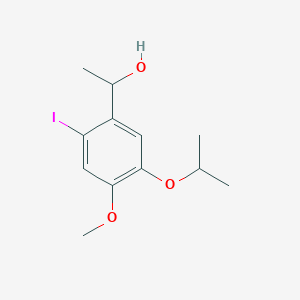![molecular formula C12H16O2Si B8474754 4-[(trimethylsilyl)oxy]-2H-1-benzopyran CAS No. 55454-07-4](/img/structure/B8474754.png)
4-[(trimethylsilyl)oxy]-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(trimethylsilyl)oxy]-2H-1-benzopyran: is a chemical compound that belongs to the class of organosilicon compounds It features a silane group bonded to a benzopyran moiety, which is a fused ring system consisting of a benzene ring and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran typically involves the reaction of a benzopyran derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of benzopyran derivatives using trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like platinum or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production. The choice of catalyst and reaction conditions is critical to achieving the desired product quality and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(trimethylsilyl)oxy]-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups .
Applications De Recherche Scientifique
4-[(trimethylsilyl)oxy]-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran involves its interaction with various molecular targets. The benzopyran moiety can interact with biological molecules, potentially affecting cellular pathways and processes. The silane group can undergo hydrolysis to form silanols, which may further interact with biological systems. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, (2H-1-benzothiopyran-4-yloxy)trimethyl-: This compound is similar in structure but contains a sulfur atom in place of the oxygen atom in the benzopyran ring.
Silane, (2H-1-benzofuran-4-yloxy)trimethyl-: This compound features a furan ring instead of a pyran ring, leading to different chemical properties and reactivity.
Uniqueness
4-[(trimethylsilyl)oxy]-2H-1-benzopyran is unique due to its specific combination of a benzopyran ring and a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
55454-07-4 |
|---|---|
Formule moléculaire |
C12H16O2Si |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
2H-chromen-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H16O2Si/c1-15(2,3)14-12-8-9-13-11-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3 |
Clé InChI |
SVMOTHDDWZLFSL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CCOC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


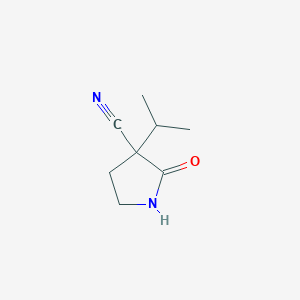

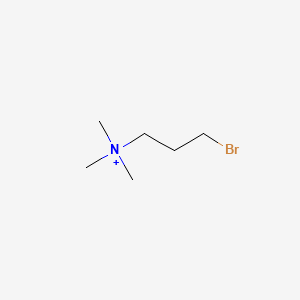
![6-Sulfanylidene-5,6-dihydrotetrazolo[1,5-b]pyridazine-8-carboxylic acid](/img/structure/B8474681.png)
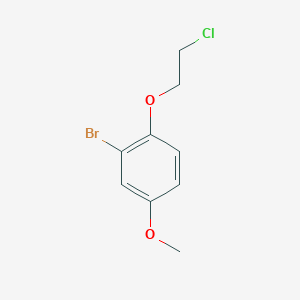
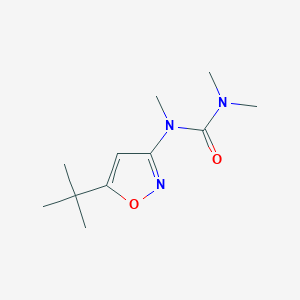
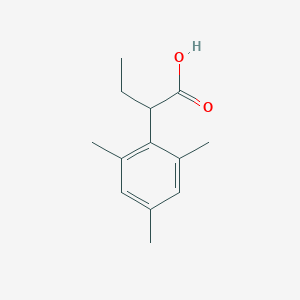
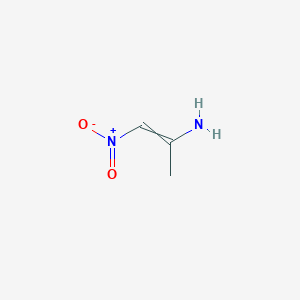

![Ethyl 3-[3-(trifluoromethyl)phenyl]-2H-isoindole-1-carboxylate](/img/structure/B8474732.png)


![2-(4-Fluoro-2-methylphenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8474768.png)
